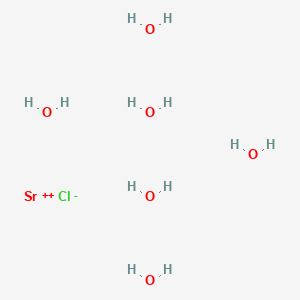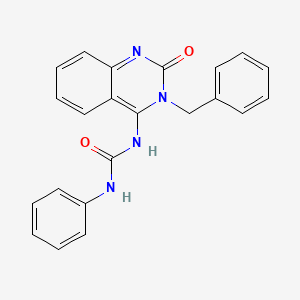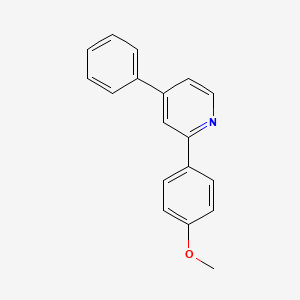![molecular formula C11H14ClNO3S B14115138 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B14115138.png)
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is an organosulfur compound with the molecular formula C11H14ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring a diethylamino carbonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with diethylamine and a carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus pentachloride and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It reacts with water to form benzenesulfonic acid and diethylamine.
Common Reagents and Conditions
Phosphorus Pentachloride: Used in the synthesis and chlorination reactions.
Phosphorus Oxychloride: Another chlorinating agent used in the preparation of sulfonyl chlorides.
Amines and Alcohols: React with the compound to form sulfonamides and sulfonate esters.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Benzenesulfonic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacks the diethylamino carbonyl group.
Toluene-4-sulfonyl Chloride: Another sulfonyl chloride with a methyl group on the benzene ring, often used in similar reactions.
Uniqueness
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is unique due to the presence of the diethylamino carbonyl group, which imparts different reactivity and properties compared to simpler sulfonyl chlorides. This makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14ClNO3S |
|---|---|
Peso molecular |
275.75 g/mol |
Nombre IUPAC |
3-(diethylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)17(12,15)16/h5-8H,3-4H2,1-2H3 |
Clave InChI |
OHXZQFGZNSBRGH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)


![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)

![(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14115116.png)

